molecular formula C13H12FNO B8537480 4-(4-Fluoro-2-methylphenoxy)aniline

4-(4-Fluoro-2-methylphenoxy)aniline

Cat. No.: B8537480
M. Wt: 217.24 g/mol
InChI Key: DQXMFBIZJLYCLY-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-methylphenoxy)aniline is an aromatic amine featuring a diphenyl ether scaffold with a fluorine atom at the para-position and a methyl group at the ortho-position on the phenoxy ring. Its applications span pharmaceuticals, agrochemicals, and materials science, where substituent positioning and electronic effects play critical roles.

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

4-(4-fluoro-2-methylphenoxy)aniline

InChI

InChI=1S/C13H12FNO/c1-9-8-10(14)2-7-13(9)16-12-5-3-11(15)4-6-12/h2-8H,15H2,1H3

InChI Key

DQXMFBIZJLYCLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)OC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects

  • 4-Fluoro-2-methylaniline (): A simpler analog lacking the phenoxy bridge. The ortho-methyl and para-fluoro substituents enhance steric hindrance and modulate electronic properties, resulting in a lower molecular weight (125.15 g/mol) and higher volatility (bp: 90–92°C/16 mmHg) compared to the target compound .
  • 2-(4-Fluorophenoxy)-4-methylaniline (): A positional isomer of the target compound. The phenoxy group is attached at the ortho-position of the aniline ring, while the methyl group resides at the para-position. This structural variation likely alters dipole moments and solubility due to differences in molecular symmetry .
  • 4-(4-Amino-2-fluorophenoxy)-N-methylpicolinamide (): Incorporates a pyridine carboxamide group, introducing hydrogen-bonding capacity and increased polarity. The para-amino group enhances reactivity in coupling reactions, a feature absent in the target compound .

Data Tables

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point/Melting Point Key Findings
4-(4-Fluoro-2-methylphenoxy)aniline C₁₃H₁₂FNO 217.24 para-F, ortho-CH₃, phenoxy bridge N/A High hydrophobicity; modulated electronic effects
4-Fluoro-2-methylaniline () C₇H₈FN 125.15 para-F, ortho-CH₃ 90–92°C/16 mmHg High volatility; used as a precursor
2-(4-Fluorophenoxy)-4-methylaniline () C₁₃H₁₂FNO 217.24 para-F, ortho-phenoxy, para-CH₃ N/A Structural isomer with distinct dipole
Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate () C₂₀H₂₁FNO₃ 344.39 ortho-F, para-OCH₃, ester N/A Enhanced lipophilicity; IR: 1710 cm⁻¹ (C=O)

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